An In-depth Technical Guide to Ethyl 4,4,4-trifluorobutyrate
An In-depth Technical Guide to Ethyl 4,4,4-trifluorobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4,4,4-trifluorobutyrate, a key building block in modern medicinal chemistry and materials science. This document outlines its chemical and physical properties, synthesis, and applications, with a focus on its role in drug development.
Core Properties and Identification
Ethyl 4,4,4-trifluorobutyrate, also known as 4,4,4-Trifluorobutyric acid ethyl ester, is a colorless liquid utilized as a versatile intermediate for introducing the trifluoromethyl group into more complex molecules.[1] Its unique properties make it a valuable component in the synthesis of pharmaceuticals and agrochemicals.[1]
Table 1: Chemical and Physical Properties of Ethyl 4,4,4-trifluorobutyrate
| Property | Value | Source |
| CAS Number | 371-26-6 | [1][2][3][4] |
| Molecular Formula | C₆H₉F₃O₂ | [1][4] |
| Molecular Weight | 170.13 g/mol | [1][2][4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 127 °C | [1][2] |
| Density | 1.16 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.3516 | [2] |
| Flash Point | 33 °C (91.4 °F) - closed cup | [2] |
| Purity | ≥ 98% (GC) | [1][2] |
| InChI Key | PSRZMXNNQTWAGB-UHFFFAOYSA-N | [2] |
| SMILES | CCOC(=O)CCC(F)(F)F | [2] |
Synthesis of Ethyl 4,4,4-trifluorobutyrate
A novel synthesis method for 4,4,4-trifluorobutanol involves the preparation of Ethyl 4,4,4-trifluorobutyrate as an intermediate. The synthesis of the ester is achieved through a two-step process starting from diethyl malonate.
Experimental Protocol: Synthesis of Ethyl 4,4,4-trifluorobutyrate
This protocol is adapted from a patented synthesis method.[5]
Step 1: Synthesis of 2-(2,2,2-trifluoroethyl)-diethyl malonate
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Under the catalysis of a basic catalyst such as sodium methoxide or sodium ethoxide, diethyl malonate is reacted with 2,2,2-trifluoro ethyl p-toluenesulfonate.
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The molar ratio of diethyl malonate to the basic catalyst is typically between 1.0-1.05 to 1.5.[5]
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This substitution reaction yields 2-(2,2,2-trifluoroethyl)-diethyl malonate.[5]
Step 2: Decarboxylation to Ethyl 4,4,4-trifluorobutyrate
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The 2-(2,2,2-trifluoroethyl)-diethyl malonate is then subjected to a decarboxylation reaction.
-
This reaction is typically carried out at a temperature of 120-130 °C in the presence of a salt like sodium chloride or calcium chloride.[5]
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The product of this step is Ethyl 4,4,4-trifluorobutyrate.[5]
The overall synthesis workflow is illustrated in the diagram below.
Caption: Synthesis workflow for Ethyl 4,4,4-trifluorobutyrate.
Role in Drug Development
The incorporation of a trifluoromethyl (-CF3) group into organic compounds is a critical strategy in modern drug design.[6] This functional group can enhance a molecule's lipophilicity, solubility, metabolic stability, and bioavailability.[1][6] Ethyl 4,4,4-trifluorobutyrate serves as a key building block for introducing this valuable moiety.
Its significance in medicinal chemistry is notable in the development of new drugs where fluorine substitution can lead to improved pharmacological profiles.[1] This compound is a precursor for various fluorinated heterocyclic structures, which are common motifs in many approved antiviral, anticancer, and anti-inflammatory agents.
The general workflow for utilizing Ethyl 4,4,4-trifluorobutyrate in the drug discovery process is depicted below.
Caption: General workflow of drug development using Ethyl 4,4,4-trifluorobutyrate.
Other Applications
Beyond pharmaceuticals, Ethyl 4,4,4-trifluorobutyrate is utilized in several other industries:
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Agrochemicals: It is a crucial component in the creation of novel crop protection agents.[1]
-
Materials Science: This compound is used in the synthesis of fluorinated polymers and coatings that exhibit enhanced chemical resistance and durability.[1]
-
Flavor and Fragrance: It finds applications in formulating flavorings and fragrances.[1]
-
Analytical Chemistry: It can be employed as a reagent in various analytical techniques.[1]
Safety and Handling
Ethyl 4,4,4-trifluorobutyrate is a flammable liquid and vapor.[4] It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[4] Appropriate personal protective equipment, including eye shields, face shields, and gloves, should be worn when handling this chemical.[2] It should be stored in a well-ventilated place and kept cool.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4,4,4-三氟丁酸乙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. store.p212121.com [store.p212121.com]
- 4. Ethyl 4,4,4-Trifluorobutyrate | C6H9F3O2 | CID 2733273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 6. jelsciences.com [jelsciences.com]
- 7. fishersci.com [fishersci.com]



